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Compound of Interest

Compound Name: 4-Bromo-2-phenyloxazole

Cat. No.: B1590282

The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and
one oxygen atom. This scaffold is a privileged structure in medicinal chemistry and materials
science, found in a vast array of natural products and synthetic compounds with significant
biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
[3] Among the myriad of substituted oxazoles, 4-Bromo-2-phenyloxazole emerges as a
particularly valuable synthetic intermediate. Its structure combines the stable 2-phenyloxazole
core with a strategically placed bromine atom, which serves as a versatile functional handle for
a wide range of chemical transformations.

This guide provides a comprehensive technical overview of 4-Bromo-2-phenyloxazole,
designed for researchers, scientists, and drug development professionals. We will delve into its
physicochemical properties, synthetic methodologies, characteristic reactivity, and key
applications, offering field-proven insights into its utility as a molecular building block.

Molecular Identity and Physicochemical
Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application in synthesis. 4-Bromo-2-phenyloxazole is a solid at room temperature
with well-defined physical constants that dictate its handling, storage, and reaction conditions.

Caption: Structure of 4-Bromo-2-phenyloxazole.
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Table 1: Physicochemical Properties of 4-Bromo-2-phenyloxazole

Property Value Reference(s)
CAS Number 861440-59-7 [4][5]
Molecular Formula CoHeBrNO [41[5]
Molecular Weight 224.05 g/mol [415]
Appearance Solid [1]

Boiling Point 308.3 £ 34.0 °C at 760 mmHg [5]

Density 1.5+0.1 g/cm3 [5]

Flash Point 140.2 + 25.7 °C [5]

LogP 3.13 [5]

Storage 2-8°C, inert atmosphere [5]

Synthesis and Spectroscopic Characterization

The synthesis of highly substituted oxazoles is a field of continuous innovation, driven by their
widespread applications.[1] Several robust methods can be employed or adapted for the
synthesis of 4-Bromo-2-phenyloxazole.

Synthetic Strategies

While multiple pathways exist for forming the oxazole core, a common and effective strategy
involves the cyclization of an appropriate acyclic precursor followed by bromination, or the use
of a pre-brominated starting material. A plausible approach is the bromination of 2-
phenyloxazole or the direct synthesis from a brominated precursor. One established method
involves the reaction of phenylacetone with bromine.[4]

Caption: Generalized workflow for oxazole synthesis.

Exemplary Protocol: Synthesis via Bromination of 2-
Phenyloxazole
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This protocol describes a representative method for the synthesis of the title compound. The
choice of a non-polar solvent and a suitable bromine source like N-Bromosuccinimide (NBS) is
critical for achieving regioselectivity at the C4 position.

Step-by-Step Methodology:

» Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add 2-phenyloxazole (1.0 equiv.) and a suitable
anhydrous solvent such as carbon tetrachloride (CCl4) or chloroform (CHCIs).

o Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) to the solution. For radical
initiation, add a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).

o Reaction Execution: Heat the mixture to reflux and stir under a nitrogen atmosphere. The
reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Work-up: After cooling to room temperature, filter the reaction mixture to remove
succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any
remaining bromine, followed by a wash with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate the solvent under reduced pressure. The resulting crude product is purified by
column chromatography on silica gel to yield pure 4-Bromo-2-phenyloxazole.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic
techniques.[6] The data presented below are expected values based on the structure and
published data for analogous compounds.[1][7][8][9]

Table 2: Expected Spectroscopic Data for 4-Bromo-2-phenyloxazole
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Technique Expected Features

- 8.1-7.9 ppm (m, 2H): Protons ortho to the

oxazole on the phenyl ring. - 3 7.9-7.8 ppm (s,
1H NMR 1H): Proton at the C5 position of the oxazole

ring. - 8 7.5-7.3 ppm (m, 3H): Meta and para

protons on the phenyl ring.

- d ~161 ppm: C2 (oxazole ring). - & ~142 ppm:
C5 (oxazole ring). - 6 ~130-125 ppm: Phenyl

13C NMR . ;
ring carbons. - & ~115 ppm: C4 (oxazole ring,
attached to Br).
- ~1650 (C=N stretch): Characteristic of the
oxazole imine functionality. - ~1550 (C=C
FT-IR (cm™1)

stretch): Aromatic ring stretching. - ~1150 (C-O
stretch): Lactone-like C-O bond in the ring.

- m/z [M]* and [M+2]*: Molecular ion peaks at
M s (MS) ~223 and ~225, respectively, in a nearly 1:1
ass Spec.
P ratio, which is the characteristic isotopic

signature of a monobrominated compound.

Chemical Reactivity and Key Synthetic
Transformations

The synthetic utility of 4-Bromo-2-phenyloxazole is anchored in its reactivity, primarily at the
C4-Br bond and the C5-H position. The bromine atom serves as an excellent leaving group in
transition-metal-catalyzed cross-coupling reactions and facilitates metal-halogen exchange.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, and
the C(sp?)-Br bond of 4-Bromo-2-phenyloxazole is an ideal substrate.[10] This reaction allows
for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position,
making it a cornerstone for generating molecular diversity in drug discovery programs.[11][12]
[13]
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Suzuki-Miyaura Catalytic Cycle

Oxidative Addition

Pd(0) + R-X — R-Pd(ll)-X

ﬁse activation of Boronic Acid]
Transmetalation
[Catalyst Regeneration]
R-Pd(I)-X + R'- B(OR)z - R-Pd(l)-R'

Reductlve Elimination

R-Pd(Il)-R' = R-R' + Pd(0)

Click to download full resolution via product page
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

o Reaction Setup: In a reaction vessel, combine 4-Bromo-2-phenyloxazole (1.0 equiv.),
phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K=2COs) or sodium
carbonate (Na2COs) (2.0-3.0 equiv.).[14]

o Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4] (1-5 mol%).

e Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol.
[13][14] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to
remove oxygen, which can deactivate the catalyst.

o Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates
complete consumption of the starting material.

o Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water
and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the
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residue by column chromatography to afford 2,4-diphenyloxazole.

B. Lithiation and Electrophilic Quench

Metal-halogen exchange, particularly bromine-lithium exchange, is a powerful technique for
creating a nucleophilic carbon center from a C-Br bond.[15] Treating 4-Bromo-2-
phenyloxazole with a strong organolithium base like n-butyllithium (n-BuLi) at low
temperatures generates a highly reactive 4-lithio-2-phenyloxazole intermediate.[16][17] This
intermediate can be trapped with a diverse range of electrophiles (e.g., aldehydes, ketones,
COgz, alkyl halides) to install new functional groups at the C4 position.

Lithiation and Electrophilic Quench Workflow

Electrophile (E+)
Electrophilic -
Quench 4-Substituted-2-phenyloxazole
Br/Li Exchange

. " 4-Lithio-2-phenyloxazole
(n-BuLi, THF, -78 °C) (Organometallic Intermediate)

4-Bromo-2-phenyloxazole

Click to download full resolution via product page

Caption: Workflow for C4 functionalization via lithiation.

Applications in Research and Drug Discovery

The true value of 4-Bromo-2-phenyloxazole lies in its role as a versatile scaffold for
constructing complex molecules. The ability to easily modify the C4 position through the
reactions described above allows for the systematic exploration of structure-activity
relationships (SAR) in drug discovery campaigns.

The 2-phenyloxazole core is a known pharmacophore, and by using the bromo-intermediate,
researchers can rapidly generate libraries of analogs for biological screening.[18] For example,
it can serve as a precursor for compounds targeting enzymes involved in inflammation or for
synthesizing novel benzodiazepine analogs for neuroscience research.[8][12][14]
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Divergent Synthesis from a Core Intermediate

Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination

Aryl-B(OH)2 Terminal Alkyne Amine (R2NH)

Pd(0), Baf Pd(0), Cu(l), Base (0), Base

G-Alkynyl-z-phenyloxazole 4-Amino-2-phenyloxazole

4-Bromo-2-phenyloxazole

P 4

G-Aryl-z-phenyloxazola

Click to download full resolution via product page

Caption: Use of 4-Bromo-2-phenyloxazole in library synthesis.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed
when handling 4-Bromo-2-phenyloxazole. It should be treated as a potentially hazardous

substance.

Table 3: Safety and Handling Guidelines
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Aspect Recommendation

Wear chemical-resistant gloves (e.g., nitrile),
Personal Protective Equipment (PPE) safety goggles or a face shield, and a laboratory
coat.[19][20][21]

Handle in a well-ventilated area, preferably
Handii within a chemical fume hood, to avoid inhalation
andlin
9 of dust or vapors.[22] Avoid contact with skin

and eyes.[19]

Store in a tightly sealed container in a cool, dry,

and well-ventilated place (recommended 2-8°C).
Storage o

[5] Keep away from strong oxidizing agents and

direct sunlight.[19][20]

In case of skin contact: Immediately wash with
plenty of soap and water.[20] In case of eye
] ) contact: Rinse cautiously with water for several
First Aid . . .
minutes.[19] If inhaled: Move person to fresh air.
[19] If swallowed: Rinse mouth and seek

medical attention.[19]

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local,

state, and federal regulations.[21]

Conclusion

4-Bromo-2-phenyloxazole is a high-value, versatile building block for chemical synthesis. Its
well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity
make it an indispensable tool for researchers. The strategic placement of the bromine atom
enables a host of powerful chemical transformations, most notably palladium-catalyzed cross-
coupling and lithiation reactions, providing a gateway to vast chemical diversity. For
professionals in drug discovery and materials science, mastering the chemistry of this
intermediate unlocks significant potential for innovation and the creation of novel, high-impact

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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